3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound belongs to the class of pyrazolopyridines, which are recognized for their diverse biological activities, including anti-inflammatory and anticancer properties. The specific structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is modified by the addition of a propanoic acid moiety.
The compound can be classified under heterocyclic compounds due to its pyrazole and pyridine rings. It is synthesized from starting materials that typically include substituted hydrazines and pyridine derivatives. The synthesis of pyrazolo[3,4-b]pyridines has been extensively studied, with various methods reported in the literature, emphasizing their significance in pharmaceutical research .
The synthesis of 3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid typically involves several key steps:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice. For example, reactions may be performed without solvents at elevated temperatures to enhance yields and reduce byproducts . Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular formula for 3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is . The compound features a fused ring system comprising a pyrazole ring connected to a pyridine ring, with substituents that include isopropyl and dimethyl groups.
Key structural data includes:
The compound can participate in various chemical reactions typical for carboxylic acids and heterocyclic compounds:
Reactivity is influenced by the electron-withdrawing nature of the carbonyl group adjacent to the nitrogen atoms in the heterocyclic structure, which can enhance nucleophilicity at other sites on the molecule.
Research indicates that modifications on the pyrazolo[3,4-b]pyridine core can significantly alter pharmacological profiles, suggesting that this compound may exhibit similar properties depending on its substituents.
The physical properties include:
Chemical properties include:
Relevant analyses often utilize techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess stability and thermal behavior.
The primary applications of 3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid lie in medicinal chemistry:
The pyrazolo[3,4-b]pyridine core is synthesized via Knorr-type pyrazole formation followed by cyclocondensation with a β-ketoester derivative. This modular strategy enables precise control over substituent positioning critical for the target molecule’s functionality. Initial construction begins with the reaction of hydrazine derivatives and ethyl acetoacetate to form a 5-methylpyrazolone intermediate. Subsequent Vilsmeier-Haack formylation introduces the aldehyde functionality at the C5 position of the pyrazole ring, confirmed by spectral data (aldehyde proton at δ 10.2 ppm) [1]. The formylated intermediate undergoes Knoevenagel condensation with dimethyl malonate under basic conditions (piperidine catalyst, ethanol solvent) to afford a unsaturated diester. Thermal cyclization of this diester (180°C, diphenyl ether) yields the tricyclic 6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridine scaffold with inherent 3,4-dimethyl groups [4] [8].
Regioselective N-alkylation at the N7 position is achieved using 3-bromopropanoate in anhydrous DMF with cesium carbonate as a base (yield: 68-72%). The isopropyl group at N2 is introduced earlier via alkylation of the pyrazole nitrogen using 2-bromopropane, leveraging steric hindrance to favor N1-alkylation over N2-alkylation (selectivity >8:1) [8]. This sequence—core construction → N2-alkylation → N7-alkylation—ensures optimal regiocontrol and avoids protecting group strategies, streamlining synthesis.
The propanoic acid side chain serves as a versatile handle for further derivatization, enabling conjugation or prodrug formation. Hydrolysis of the ethyl ester precursor (10% NaOH, ethanol/water 4:1, 70°C, 4h) proceeds quantitatively to deliver the free carboxylic acid (mp: 218-220°C). Crucially, this step requires careful pH control during workup (acidification to pH 4-5 with dilute HCl) to prevent decarboxylation or decomposition of the acid-labile pyrazolopyridine core [1] [4].
Table 2: Optimization of Side Chain Functionalization Reactions
Reaction | Conditions | Yield | Purity |
---|---|---|---|
Ester Hydrolysis | 10% NaOH, EtOH/H₂O (4:1), 70°C, 4h | 98% | >99% |
Amide Coupling | EDCI/HOBt, DMF, r.t., 12h | 85% | 95% |
Activated Ester Formation | NHS, DCC, CH₂Cl₂, 0°C→r.t., 6h | 92% | 97% |
Carbodiimide-mediated amidation (EDCI/HOBt) in DMF facilitates coupling with primary amines without racemization, essential for peptidomimetic applications. Activated ester formation using N-hydroxysuccinimide (NHS) enables acylations under mild physiological conditions, useful for bioconjugation studies. The carboxylic acid’s moderate pKa (predicted 4.30) enhances its reactivity toward nucleophiles in polar aprotic solvents [4]. Notably, attempts at direct side chain elongation via alkylation fail due to competing deprotonation at the acidic C4 methyl group (pKa ~22), underscoring the need for carboxylate-specific activation [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7